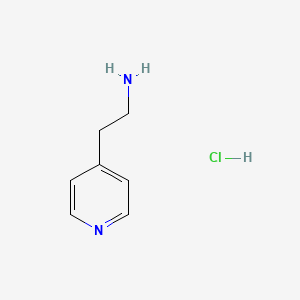

2-(Pyridin-4-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel heterocyclic compounds with potential biological activities .

- Methods of Application : To prepare libraries of novel heterocyclic compounds, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Organic Synthesis

- Application : This compound is used in the catalytic enantioselective borane reduction of benzyl oximes .

- Methods of Application : The process involves the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride through the reduction of (E)-1-Pyridin-3-yl-ethanone oxime . The reaction is carried out in anhydrous DMF with a dropping funnel .

- Results : The procedure results in the production of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .

Heterocyclic Compound Synthesis

- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Methods of Application : The compound is used to prepare ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .

- Results : The synthesis results in a yellow solid with a melting point of 214–215 °C .

Anti-Fibrosis Drugs

- Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential anti-fibrosis activities .

- Methods of Application : The compound is used to prepare ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) .

- Results : These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Preparation of Heterocyclic Compounds

- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the preparation of heterocyclic compounds .

- Methods of Application : The compound is used with magnesium turnings in MeOH .

- Results : The process does not result in the reduction of the C=C double bonds, and starting materials are recovered .

Propiedades

IUPAC Name |

2-pyridin-4-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGKWQYHIZXREV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497660 |

Source

|

| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)ethanamine hydrochloride | |

CAS RN |

6429-12-5 |

Source

|

| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)